4-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid
Overview
Description
Molecular Structure Analysis
The molecular weight of 4-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid is 287.27 g/mol. The exact structure would require more detailed analysis or experimental data which is not available in the search results.Scientific Research Applications
Lanthanide Coordination Polymers
Lanthanide-based coordination polymers synthesized from aromatic carboxylic acids demonstrate significant potential in photophysical applications. These compounds, including derivatives of benzoic acid, have been explored for their structural characteristics and luminescence properties. The coordination of benzoate ligands to lanthanide ions facilitates efficient light harvesting, with certain complexes exhibiting high luminescence efficiencies. Such materials are promising for applications in luminescent devices and materials science (Sivakumar et al., 2011).
Supramolecular Liquid Crystalline Complexes
Research into supramolecular liquid crystalline complexes formed by hydrogen bonding between benzoic acid derivatives and other molecular components has shown that these materials exhibit a range of thermotropic liquid crystalline phases. The ability to form enantiotropic nematic phases over a broad temperature range suggests these complexes have potential applications in the design and development of new liquid crystal displays and optical devices (Alaasar & Tschierske, 2019).
Hydrogen Bonding in Liquid Crystals
The study of hydrogen-bonded liquid crystal complexes, particularly involving pyridine-based derivatives and benzoic acids, contributes to the understanding of molecular self-assembly and mesophase behavior. These studies help in the development of materials with specific liquid crystalline properties, which are crucial for advanced applications in displays, sensors, and photonic devices (Naoum, Fahmi, & Alaasar, 2008; Naoum, Fahmi, & Almllal, 2010).
Molecular Salts and Proton Transfer
The investigation of molecular salts formed between substituted benzoic acids and aminopyridines provides insights into hydrogen bond competition and proton transfer in solid-state chemistry. Understanding these interactions is crucial for the design of molecular materials with desired properties, such as conductivity, magnetism, or reactivity (Sarma et al., 2009).
Safety And Hazards
properties
IUPAC Name |
4-(4-ethoxycarbonylpyridin-2-yl)oxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-2-20-15(19)11-7-8-16-13(9-11)21-12-5-3-10(4-6-12)14(17)18/h3-9H,2H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJHFEZHYKMYMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)OC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501173857 | |
Record name | 4-Pyridinecarboxylic acid, 2-(4-carboxyphenoxy)-, 4-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501173857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid | |
CAS RN |
1415719-43-5 | |
Record name | 4-Pyridinecarboxylic acid, 2-(4-carboxyphenoxy)-, 4-ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinecarboxylic acid, 2-(4-carboxyphenoxy)-, 4-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501173857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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